3-Fluoro-4-hydroxy-5-methoxybenzaldehyde

Catalog No.
S709130
CAS No.
79418-78-3
M.F
C8H7FO3
M. Wt
170.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-4-hydroxy-5-methoxybenzaldehyde

CAS Number

79418-78-3

Product Name

3-Fluoro-4-hydroxy-5-methoxybenzaldehyde

IUPAC Name

3-fluoro-4-hydroxy-5-methoxybenzaldehyde

Molecular Formula

C8H7FO3

Molecular Weight

170.14 g/mol

InChI

InChI=1S/C8H7FO3/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-4,11H,1H3

InChI Key

OOGOFUKAJDPHDJ-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)C=O)F)O

Synonyms

3-Fluoro-4-hydroxy-5-methoxybenzaldehyde; 3-Fluoro-5-methoxy-4-hydroxybenzaldehyde; 5-Fluoro-4-hydroxy-3-methoxybenzaldehyde; 5-Fluorovanillin;

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)F)O

Synthesis of Aryl Fluorinated Compounds

Specific Scientific Field: Organic Chemistry

Comprehensive and Detailed Summary of the Application: 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde is used as a building block in the synthesis of aryl fluorinated compounds . These compounds are of interest in the field of organic chemistry due to the unique properties imparted by the fluorine atom, such as increased stability and altered reactivity.

Detailed Description of the Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the exact reaction being carried out. Generally, this compound would be used in a reaction with other organic molecules under suitable conditions (e.g., appropriate temperature, solvent, and catalyst) to form the desired fluorinated compound .

Thorough Summary of the Results or Outcomes Obtained: The outcomes of these reactions would be the formation of new aryl fluorinated compounds. .

Molecular Structure Analysis

The key feature of 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde is its aromatic ring structure. It consists of a benzene ring with a formyl group (CHO) attached at one position and fluorine (F), hydroxyl (OH), and methoxy (OCH3) substituents at positions 3, 4, and 5 respectively [].

The presence of the electron-withdrawing fluorine atom can deactivate the aromatic ring towards electrophilic substitution reactions. Conversely, the electron-donating hydroxyl and methoxy groups can activate the ring at positions 2 and 6 relative to the aldehyde group, making them more susceptible for further functionalization.


Chemical Reactions Analysis

  • Aldol Condensation: The aldehyde group can undergo aldol condensation with other carbonyl compounds under basic conditions to form β-hydroxycarbonyl compounds.

  • Grignard Reaction: The aldehyde can react with Grignard reagents derived from alkyl or aryl halides to form alcohols.

  • Nucleophilic Aromatic Substitution: The activated aromatic ring might be susceptible to nucleophilic aromatic substitution reactions with strong nucleophiles, depending on reaction conditions.

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Fluoro-4-hydroxy-5-methoxybenzaldehyde

Dates

Modify: 2023-08-15

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